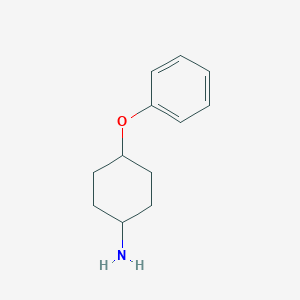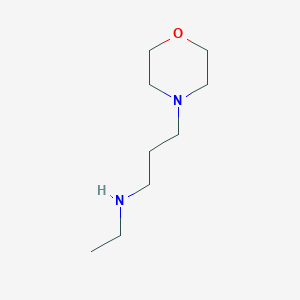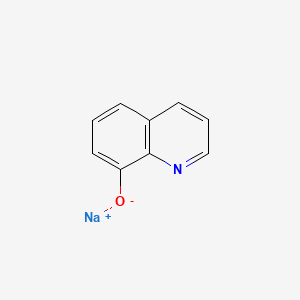
4-Phenyl-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
“4-Phenyl-1,3-thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 206556-00-5 . It has a molecular weight of 190.25 and its IUPAC name is 4-phenyl-1H-1lambda3-thiazole-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for “4-Phenyl-1,3-thiazole-5-carbaldehyde” is 1S/C10H8NOS/c12-6-9-10 (11-7-13-9)8-4-2-1-3-5-8/h1-7,13H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.
Physical And Chemical Properties Analysis
“4-Phenyl-1,3-thiazole-5-carbaldehyde” is stored at a temperature of 28 C .
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
4-Phenyl-1,3-thiazole-5-carbaldehyde derivatives have been studied for their potential anti-inflammatory effects. In one study, synthesized compounds were screened for in vivo anti-inflammatory activity and showed significant inhibition of edema, comparable to the standard drug diclofenac .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. Research has been conducted to design and synthesize novel compounds with the aim of achieving potent anticancer activity .
Antimicrobial Activity
The antimicrobial potential of thiazole compounds is another area of interest. Novel compounds have been synthesized to obtain substances with significant antimicrobial activity .
Antioxidant Properties
Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Certain compounds exhibited potent antioxidant activity, which is crucial in combating oxidative stress-related diseases .
Synthesis and Chemical Properties
The synthesis process of thiazole derivatives can lead to the discovery of novel compounds with various biological activities. For example, a novel thiazole derivative was produced through specific synthesis methods, which could yield final compounds with potential biological applications .
Anticancer Mechanisms
Further research into the mechanisms by which thiazole derivatives exert their anticancer effects is ongoing. A series of novel thiazoles carrying a 1,3,4-thiadiazole core were designed and prepared, showcasing the versatility of thiazole as a core structure in medicinal chemistry .
Safety and Hazards
Propiedades
IUPAC Name |
4-phenyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFVPBKIUPRFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,3-thiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B1648434.png)

![(E)-methyl-3-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)acrylate](/img/structure/B1648445.png)
![8,8-Dihydro-8,8-diphenyl-2H,6H-[1,2]oxaphospholo[4,3,2-hi][2,1]benzoxaphosphole](/img/structure/B1648451.png)



![(1-Benzo[1,3]dioxol-5-ylmethylpiperidin-4-yl)methanol](/img/structure/B1648472.png)
![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)
![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)
